![molecular formula C11H14BrClN2O3 B6693476 2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride](/img/structure/B6693476.png)
2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aniline moiety, which is known for its reactivity and potential biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride typically involves multiple steps, starting with the bromination of aniline to form 2-bromoaniline. This intermediate is then reacted with an appropriate oxoethylating agent under controlled conditions to introduce the oxoethyl group. The resulting compound is further reacted with methylamine to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The oxoethyl group can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Condensation Reactions: Acid or base catalysts are often employed, with reactions carried out at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can produce different oxoethylated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The brominated aniline moiety could play a role in binding to specific molecular targets, while the oxoethyl and methylamino groups may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: A simpler analogue that lacks the oxoethyl and methylamino groups.
N-Methylglycine (Sarcosine): Similar in structure but without the brominated aniline moiety.
2-(2-Bromoanilino)acetic acid: Lacks the oxoethyl and methylamino groups.
Uniqueness
2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride is unique due to the combination of its brominated aniline moiety, oxoethyl group, and methylamino functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-(2-bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3.ClH/c1-14(7-11(16)17)6-10(15)13-9-5-3-2-4-8(9)12;/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLBYOWWKDMTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Br)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
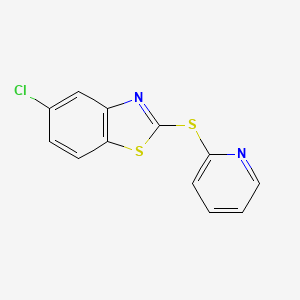
![2-[(3-Chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B6693397.png)
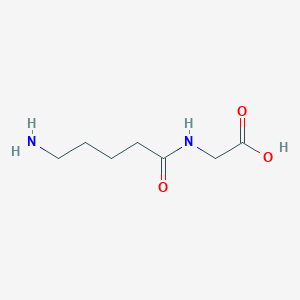
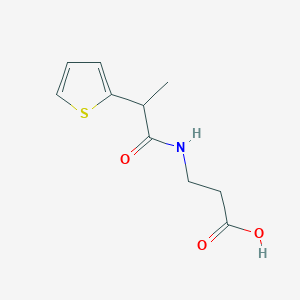
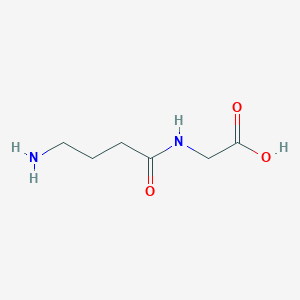
![3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid](/img/structure/B6693413.png)
![2-[(3-Fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid](/img/structure/B6693420.png)
![3-[1-(5-Bromothiophen-2-yl)ethylamino]-2,2-dimethylpropanamide](/img/structure/B6693423.png)
![(2S)-1-[1-(3-chloro-2-fluorophenyl)propylamino]propan-2-ol](/img/structure/B6693427.png)
![N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide](/img/structure/B6693441.png)
![Methyl 4-[4-(oxan-4-yl)-1,3-thiazol-2-yl]butanoate](/img/structure/B6693446.png)
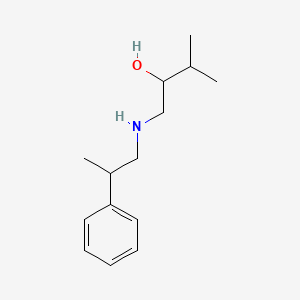
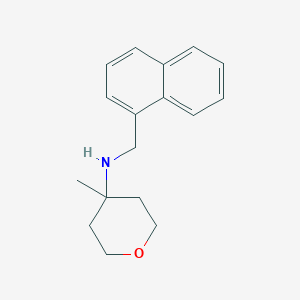
![Methyl 2-phenyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B6693474.png)
